2-Methoxy-6-nitro-4-phenylquinazoline
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Overview
Description
2-Methoxy-6-nitro-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-Methoxy-6-nitro-4-phenylquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
While the specific safety data for 2-Methoxy-6-nitro-4-phenylquinazoline is not available, similar compounds such as 4-Methoxy-2-nitroaniline are considered hazardous. They are fatal if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure .
Future Directions
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, to which 2-methoxy-6-nitro-4-phenylquinazoline belongs, have been reported to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Quinazoline derivatives are known to affect a broad range of biochemical pathways, leading to their diverse physiological and pharmacological effects .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .
Cellular Effects
The cellular effects of 2-Methoxy-6-nitro-4-phenylquinazoline are currently unknown. Quinazoline derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Quinazoline derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-nitro-4-phenylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde, followed by nitration and methoxylation reactions . The reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-nitro-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: A similar compound with a phenyl group but lacking the methoxy and nitro groups.
2-Methoxyquinazoline: Contains a methoxy group but lacks the nitro and phenyl groups.
6-Nitroquinazoline: Contains a nitro group but lacks the methoxy and phenyl groups
Uniqueness
2-Methoxy-6-nitro-4-phenylquinazoline is unique due to the presence of both methoxy and nitro groups along with a phenyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-methoxy-6-nitro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKHOAMRBAMZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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